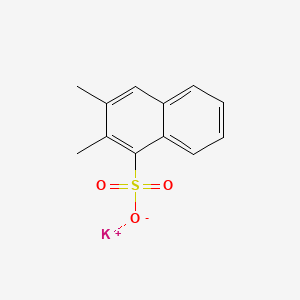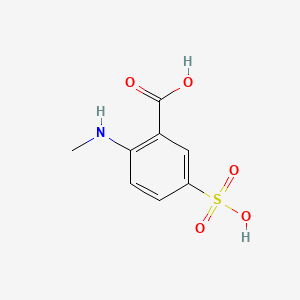
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate is a complex organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an imidazole ring substituted with a 4-chlorophenylazo group and two methyl groups The methyl sulfate group is attached to the nitrogen atom of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate typically involves the reaction of 1,3-dimethylimidazole with 4-chlorophenylazobenzene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the formation of the desired product. The methyl sulfate group is introduced through a subsequent reaction with methyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolium compound.
Reduction: Amino derivatives of the imidazolium compound.
Substitution: Various substituted imidazolium salts, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Wirkmechanismus
The mechanism of action of 1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azo group can undergo redox reactions, influencing cellular processes. The imidazolium ring can interact with nucleic acids and proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazolium, 1,3-bis(4-chlorophenyl)-, chloride: Similar structure but with different substituents.
1H-Imidazolium, 1,3-bis[2-(4-chlorophenyl)-2-oxoethyl]-, bromide: Contains oxoethyl groups instead of the azo group.
1,3-Disulfonic acid imidazolium hydrogen sulfate: Different functional groups but similar imidazolium core.
Uniqueness
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate is unique due to the presence of the 4-chlorophenylazo group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63589-32-2 |
|---|---|
Molekularformel |
C12H15ClN4O4S |
Molekulargewicht |
346.79 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(1,3-dimethylimidazol-1-ium-2-yl)diazene;methyl sulfate |
InChI |
InChI=1S/C11H12ClN4.CH4O4S/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
KHAMULZYMZWZLN-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=C[N+](=C1N=NC2=CC=C(C=C2)Cl)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


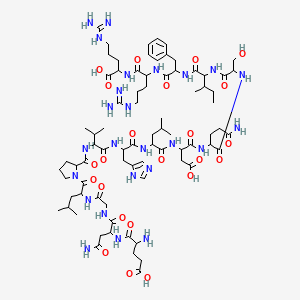


![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)
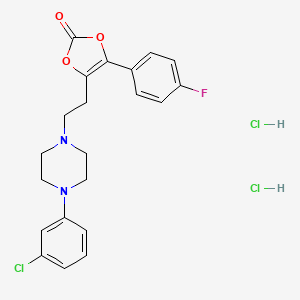



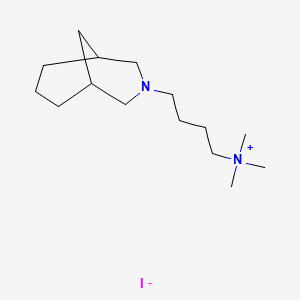
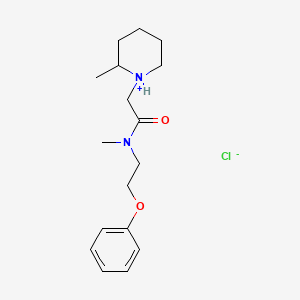
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
